

Spectroscopic Data of Methyl 4-hydroxynicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-hydroxynicotinate

Cat. No.: B3178602

[Get Quote](#)

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for **Methyl 4-hydroxynicotinate** (CAS: 67367-24-2), a pivotal heterocyclic building block in medicinal chemistry and materials science. As experimental spectra are not consistently available across public databases, this document leverages high-fidelity computational predictions to serve as a reliable reference for researchers. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, offering field-proven insights for professionals in drug development and chemical research. All protocols and interpretations are designed to be self-validating, ensuring scientific integrity.

Molecular Structure and Tautomerism

Methyl 4-hydroxynicotinate, with the molecular formula C₇H₇NO₃, primarily exists in its pyridone tautomeric form, which is crucial for understanding its spectroscopic behavior, particularly the broad O-H/N-H signal in IR and the chemical shifts in NMR. For clarity in spectral assignments, the atoms are numbered as shown below.

Caption: Numbering scheme for **Methyl 4-hydroxynicotinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (Predicted Data Context)

A standard protocol for acquiring NMR data is as follows. The predicted data presented assumes these conditions.

- Sample Preparation: Dissolve ~10 mg of **Methyl 4-hydroxynicotinate** in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like O-H or N-H.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Acquisition: Record ¹H and ¹³C spectra at room temperature. For ¹³C, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.[1]

¹H NMR Data (Predicted)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The pyridone ring's electronics strongly influence the chemical shifts.

Position	Predicted δ (ppm)	Multiplicity	Coupling (J Hz)	Integration	Assignment
N1-H	~11.5	broad singlet	-	1H	Exchangeable proton
H-2	~8.3	singlet	-	1H	Aromatic H
H-6	~7.6	doublet	~7.0	1H	Aromatic H
H-5	~6.5	doublet	~7.0	1H	Aromatic H
O-CH ₃	~3.8	singlet	-	3H	Methyl ester H

Interpretation and Expertise:

- The N1-H proton is predicted to be highly deshielded (~11.5 ppm) and broad due to its acidic nature and potential for hydrogen bonding with the solvent or other molecules. Its presence strongly supports the pyridone tautomer.
- The H-2 proton appears as a singlet at a very downfield position (~8.3 ppm). This is due to its position alpha to the ring nitrogen and its vinylogous relationship to the carbonyl group, both of which are strongly electron-withdrawing.
- The H-6 proton (~7.6 ppm) is a doublet, coupled to H-5. It is downfield due to the deshielding effect of the adjacent ring nitrogen.
- The H-5 proton (~6.5 ppm) is a doublet, coupled to H-6. It is the most upfield of the ring protons, influenced by the electron-donating nature of the N-H group.
- The methyl ester protons (~3.8 ppm) appear as a sharp singlet, as expected, with a chemical shift typical for a methyl group attached to an ester oxygen.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

Position	Predicted δ (ppm)	Assignment
C-7	~168	Ester Carbonyl
C-4	~165	Pyridone Carbonyl
C-2	~145	Aromatic C
C-6	~140	Aromatic C
C-5	~118	Aromatic C
C-3	~110	Aromatic C
C-8	~52	Methyl ester C

Interpretation and Expertise:

- **Carbonyl Carbons (C-7, C-4):** Two distinct signals are predicted in the far downfield region (>160 ppm), characteristic of C=O groups. The ester carbonyl (C-7) and the ring carbonyl (C-4) are in different electronic environments, hence their separate signals.
- **Aromatic Carbons (C-2, C-6, C-5, C-3):** Four signals are expected in the aromatic region (110-150 ppm). C-2 and C-6 are the most deshielded due to their proximity to the electronegative nitrogen atom. C-3 and C-5 are more shielded. C-3, being adjacent to the ester and vinylogous to the nitrogen, has a distinct shift from C-5.
- **Methyl Carbon (C-8):** The methyl carbon of the ester group is predicted around 52 ppm, a typical value for an sp^3 -hybridized carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.
- **Instrument:** A Fourier-Transform Infrared (FT-IR) spectrometer.
- **Acquisition:** Spectra are typically recorded from 4000 cm^{-1} to 400 cm^{-1} .

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3100-2800	Broad, Strong	N-H Stretch	Pyridone N-H
~3050	Medium	C-H Stretch	Aromatic C-H
~2950	Medium	C-H Stretch	Methyl C-H
~1720	Strong, Sharp	C=O Stretch	Ester Carbonyl
~1650	Strong	C=O Stretch	Pyridone Carbonyl
1600-1450	Medium-Strong	C=C / C=N Stretch	Aromatic Ring
~1250	Strong	C-O Stretch	Ester C-O

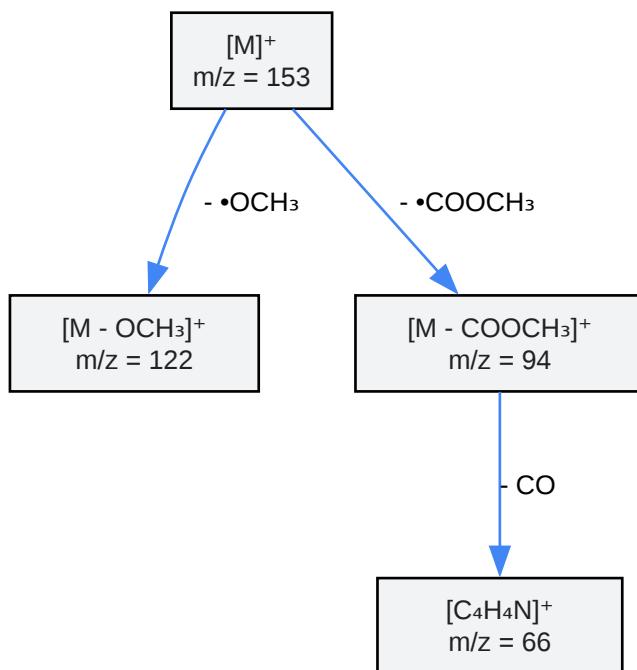
Interpretation and Expertise:

- N-H Stretch: A very broad and strong absorption band is expected between 3100-2800 cm⁻¹. This is a hallmark of the N-H group in the pyridone tautomer involved in strong hydrogen bonding.
- C=O Stretches: Two distinct carbonyl absorptions validate the structure. The ester C=O stretch appears at a higher frequency (~1720 cm⁻¹) than the pyridone C=O (~1650 cm⁻¹). The lower frequency of the pyridone carbonyl is due to resonance within the ring, which gives it less double-bond character.
- Aromatic Region: A series of bands between 1600-1450 cm⁻¹ corresponds to the stretching vibrations of the C=C and C=N bonds within the heterocyclic ring.
- Fingerprint Region: The region below 1400 cm⁻¹ will contain complex bands, including the strong C-O stretch of the ester group (~1250 cm⁻¹), which are unique to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol


- Ionization Method: Electron Ionization (EI) is a common technique for small, relatively stable molecules.
- Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- Analysis: The instrument separates ions based on their mass-to-charge ratio (m/z).

Predicted MS Data

The molecular weight of **Methyl 4-hydroxynicotinate** ($C_7H_7NO_3$) is 153.14 g/mol .

m/z (Predicted)	Proposed Fragment	Identity
153	$[M]^+$	Molecular Ion
122	$[M - OCH_3]^+$	Loss of methoxy radical
94	$[M - COOCH_3]^+$	Loss of carbomethoxy radical
66	$[C_4H_4N]^+$	Pyridine ring fragment

Interpretation and Fragmentation Pathway: The molecular ion peak $[M]^+$ is expected at m/z = 153. The fragmentation pattern provides a self-validating system to confirm the structure.

[Click to download full resolution via product page](#)

Caption: Predicted EI-MS fragmentation of **Methyl 4-hydroxynicotinate**.

- Loss of Methoxy Radical: A primary fragmentation event is the cleavage of the ester's C-O bond, leading to the loss of a methoxy radical ($\bullet\text{OCH}_3$, 31 Da). This results in a stable acylium ion at $m/z = 122$.
- Loss of Carbomethoxy Radical: Cleavage of the bond between the pyridine ring and the ester group results in the loss of the entire carbomethoxy radical ($\bullet\text{COOCH}_3$, 59 Da), yielding an ion at $m/z = 94$.
- Further Fragmentation: The ion at $m/z 94$ can subsequently lose carbon monoxide (CO, 28 Da) to give a fragment at $m/z 66$, corresponding to a fragment of the core pyridine ring.

Conclusion

The combined analysis of predicted ^1H NMR, ^{13}C NMR, IR, and MS data provides a robust and self-consistent spectroscopic profile for **Methyl 4-hydroxynicotinate**. The key features—such as the downfield N-H proton signal, two distinct carbonyl absorptions in both ^{13}C NMR and IR, and a logical fragmentation pattern in mass spectrometry—unequivocally support the assigned

pyridone structure. This guide serves as a foundational reference for researchers utilizing this compound, enabling confident identification and quality control in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- To cite this document: BenchChem. [Spectroscopic Data of Methyl 4-hydroxynicotinate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3178602#spectroscopic-data-nmr-ir-ms-of-methyl-4-hydroxynicotinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

